molecular formula C16H18ClN9O5S3 B7907966 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Cat. No.: B7907966
M. Wt: 548.0 g/mol
InChI Key: HZYJYGJIOCXOTH-CNDITUKOSA-N
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Description

The compound "(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrochloride" is a third-generation cephalosporin antibiotic. Its structure features:

  • A β-lactam core (common to all cephalosporins) for bactericidal activity.
  • A 2-amino-1,3-thiazol-4-yl methoxyimino group at position 7, enhancing stability against β-lactamases.
  • A 1-methyltetrazol-5-ylsulfanylmethyl group at position 3, contributing to extended-spectrum activity and pharmacokinetic optimization.
  • A hydrochloride salt formulation for improved solubility .

Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S3.ClH/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b21-8+;/t9-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYJYGJIOCXOTH-CNDITUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN9O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

β-Lactam Ring Reactivity

The β-lactam ring is the core reactive site, critical for antibacterial activity. Key reactions include:

Reaction TypeConditionsProductsMechanismReferences
Hydrolysis Aqueous acidic/basic mediaRing-opened product via nucleophilic attack at the carbonyl carbonAcid/base-catalyzed cleavage of the β-lactam ring, forming a β-amino acid derivative
Aminolysis Presence of nucleophiles (e.g., amines)Acylated amine derivativesNucleophilic substitution at the carbonyl group

Methoxyimino Acetyl Side Chain

The (2E)-methoxyimino group enhances β-lactamase resistance. Reactivity includes:

Reaction TypeConditionsProductsNotesReferences
Oxidation Strong oxidizing agents (e.g., KMnO₄)Oxime-to-nitroso or nitro derivativesLimited data; inferred from analogous cephalosporins
Tautomerization pH-dependent equilibrium(Z)-/(E)-isomer interconversionStabilizes against enzymatic degradation

1-Methyltetrazole-5-ylsulfanylmethyl Group

The tetrazole-thioether side chain influences solubility and stability:

Reaction TypeConditionsProductsMechanismReferences
Oxidation H₂O₂ or peracidsSulfoxide/sulfone derivativesSulfur atom oxidation to S=O or O=S=O
Displacement Thiols or nucleophilesThioether exchange productsSN2-like substitution at the methylene carbon

Amino Thiazole Reactivity

The 2-amino-1,3-thiazol-4-yl group participates in:

Reaction TypeConditionsProductsRoleReferences
Condensation Aldehydes/ketonesSchiff base derivativesModifies pharmacokinetic properties
Acylation Acid chlorides/anhydridesAmide-linked conjugatesEnhances lipophilicity

Hydrochloride Salt Behavior

The hydrochloride salt affects solubility and stability:

PropertyImpactConditionsNotesReferences
Solubility High aqueous solubility at acidic pHpH < 3Facilitates parenteral formulation
Stability Degrades in alkaline mediapH > 8Forms free acid precipitates

Scientific Research Applications

Antibacterial Applications

1. Mechanism of Action
The compound acts primarily as a beta-lactam antibiotic, inhibiting bacterial cell wall synthesis. This is achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls .

2. Spectrum of Activity
Research indicates that this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

3. Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Efficacy Against Resistant Strains : A clinical trial demonstrated that this compound significantly reduced infection rates in patients with resistant bacterial infections compared to traditional antibiotics .
  • Pharmacokinetics Study : Research on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, making it suitable for oral administration .

Research and Development

1. Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on modifying the thiazole ring and other functional groups to enhance potency and reduce toxicity. For instance, modifications have been shown to improve binding affinity to PBPs .

2. Combination Therapies
There is growing interest in using this compound in combination with other antibiotics to combat resistance mechanisms. Studies suggest that combining it with aminoglycosides or fluoroquinolones can enhance its antibacterial effects .

Mechanism of Action

The mechanism of action of (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ceftriaxone ()

Molecular Formula : C₁₈H₁₈N₈O₇S₃
Key Features :

  • Position 3 substituent: 2-methyl-5,6-dioxo-1,2,4-triazin-3-ylsulfanylmethyl .
  • Position 7: Identical 2-amino-thiazolyl methoxyimino group. Comparison:
  • Activity : Ceftriaxone exhibits broad-spectrum activity against Gram-negative bacteria, including Neisseria and Haemophilus, but weaker anti-pseudomonal activity.
  • Pharmacokinetics : Long half-life (~8 hours) due to protein binding (95%), enabling once-daily dosing.
  • Structural Impact : The triazine group at position 3 reduces renal excretion, favoring biliary elimination .

Ceftazidime ()

Molecular Formula : C₂₂H₂₂N₆O₇S₂·5H₂O
Key Features :

  • Position 3 substituent: Pyridinio-methyl group .
  • Position 7: Carboxy-methylethoxyimino group instead of methoxyimino. Comparison:
  • Activity : Superior anti-pseudomonal activity due to the pyridinio group’s enhanced penetration into bacterial membranes.
  • Stability: The carboxyimino group improves resistance to AmpC β-lactamases.
  • Solubility : Higher water solubility (pentahydrate form) but shorter half-life (~2 hours) .

Compound T 2525A ()

Molecular Formula: Not explicitly stated (related to Cefpimizole analogs). Key Features:

  • Position 3 substituent: 5-methyl-2H-tetrazol-2-ylmethyl .
  • Position 7: Z-configuration methoxyimino group. Comparison:
  • Activity : Broader Gram-positive coverage (e.g., Staphylococcus aureus) due to tetrazole’s steric effects.
  • Pharmacokinetics : Lower protein binding (~70%) compared to the target compound, leading to faster renal clearance .

Vinyl-Substituted Cephalosporin ()

Molecular Formula : C₁₆H₁₆N₆O₅S₂
Key Features :

  • Position 3 substituent: Ethenyl group .
  • Position 7: Hydroxyimino group. Comparison:
  • Activity: Limited to Gram-negative bacteria (e.g., E.
  • Stability : Susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) due to the lack of bulky substituents .

Tabulated Comparative Analysis

Compound Position 3 Substituent Position 7 Substituent Key Activity Half-Life (Hours) Stability to β-Lactamases
Target Compound 1-Methyltetrazol-5-ylsulfanylmethyl 2-Amino-thiazolyl methoxyimino Broad Gram-negative, moderate Gram-positive 6–8 High (ESBL-resistant)
Ceftriaxone Triazinylsulfanylmethyl 2-Amino-thiazolyl methoxyimino Gram-negative (e.g., Neisseria) 8 Moderate
Ceftazidime Pyridinio-methyl Carboxy-methylethoxyimino Anti-pseudomonal 1.5–2 High (AmpC-resistant)
T 2525A 5-Methyltetrazolylmethyl Z-methoxyimino Gram-positive (e.g., S. aureus) 3–4 Moderate
Vinyl Derivative Ethenyl Hydroxyimino Narrow Gram-negative 1–1.5 Low

Key Research Findings

  • Anti-Pseudomonal Activity : The target compound’s 1-methyltetrazole group provides intermediate anti-pseudomonal activity, bridging the gap between Ceftazidime (strong) and Ceftriaxone (weak) .
  • β-Lactamase Resistance: The methoxyimino group at position 7 confers stability against TEM-1 and SHV-1 β-lactamases, comparable to Ceftriaxone but inferior to Ceftazidime’s carboxyimino group against AmpC enzymes .
  • Tissue Penetration : The hydrochloride salt enhances solubility, achieving higher cerebrospinal fluid concentrations than Ceftriaxone in meningitis models .

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrochloride is a complex synthetic molecule known for its biological activity, particularly in the field of antimicrobial research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C21H20N6O7S3C_{21}H_{20}N_{6}O_{7}S_{3} and a molecular weight of approximately 564.61 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

This compound acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism is crucial for its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have demonstrated the broad-spectrum antimicrobial activity of this compound. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacterial strains, showcasing its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Cytotoxicity and Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicate that it can inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HCT116 (Colon cancer)20
A549 (Lung cancer)25

The anticancer effect is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, thus highlighting its selective cytotoxicity.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at BindingDB evaluated the antimicrobial efficacy of the compound against various pathogens. The results confirmed its effectiveness in inhibiting growth across multiple bacterial species, supporting its potential use in treating infections.

Study 2: Cancer Cell Proliferation Inhibition

Another significant study assessed the compound's effects on cancer cell lines. The findings indicated that it inhibited proliferation effectively in concentrations that were non-toxic to normal cells, suggesting a promising therapeutic index for future clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound?

  • Methodological Answer : The synthesis involves coupling a 2-aminothiazole-4-yl-methoxyiminoacetyl moiety to the β-lactam core. Key steps include:

  • Acylation : React the 7-aminocephalosporanic acid (7-ACA) derivative with (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) in anhydrous DMF .
  • Thiolation : Introduce the 1-methyltetrazole-5-ylthio group at the C-3 position using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine .
  • Purification : Isolate the product via recrystallization from ethanol/water mixtures, followed by lyophilization to obtain the hydrochloride salt .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use silica gel plates with ethyl acetate:methanol:water (10:1:1) to track reaction progress; Rf ~0.5 for the target compound .
  • HPLC Analysis : Employ a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (85:15) at 1.0 mL/min; retention time ~12–14 minutes .
  • Spectroscopy : Confirm structure via 1H NMR (δ 3.8 ppm for methoxyimino, δ 6.9 ppm for thiazole protons) and HRMS (calculated [M+H]+: 645.12) .

Q. What are the standard assays for evaluating its antimicrobial activity?

  • Methodological Answer :

  • Broth Microdilution : Test against ESKAPE pathogens (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in cation-adjusted Mueller-Hinton broth per CLSI guidelines. MIC values <2 µg/mL indicate potent activity .
  • Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours; ≥3-log10 CFU/mL reduction confirms concentration-dependent efficacy .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to 7-ACA derivative to reduce unreacted starting material .
  • Temperature Control : Maintain reaction at 0–5°C during acylation to prevent β-lactam ring degradation .
  • By-Product Mitigation : Add scavengers (e.g., polymer-bound trisamine) to sequester excess coupling reagents .

Q. How to resolve contradictions in antimicrobial data across strains?

  • Methodological Answer :

  • Mechanistic Profiling : Compare PBP binding affinity via Bocillin FL competition assays; low affinity for PBP2a in MRSA explains resistance .
  • Efflux Pump Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess efflux-mediated resistance in P. aeruginosa .
  • Biofilm Penetration : Use confocal microscopy with SYTO 9/propidium iodide staining to evaluate biofilm disruption .

Q. What computational methods predict β-lactamase stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with TEM-1 β-lactamase; measure RMSD <2 Å for the acyl-enzyme intermediate over 50 ns .
  • Density Functional Theory (DFT) : Calculate activation energy for β-lactam ring hydrolysis; values >25 kcal/mol correlate with stability .

Q. How to design HPLC methods for stability-indicating assays?

  • Methodological Answer :

  • Degradation Forcing : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and 0.1 M NaOH (25°C, 6 hrs) to generate hydrolytic degradants .
  • Column Selection : Use a Zorbax Eclipse Plus C18 (3.5 µm) with a gradient of 10–40% acetonitrile in 0.1% phosphoric acid over 20 minutes .
  • Validation : Ensure resolution (Rs >2.0) between the parent compound and degradants; RSD ≤2% for retention time .

Q. What pharmacokinetic parameters should be prioritized in rodent studies?

  • Methodological Answer :

  • Tissue Distribution : Measure plasma, kidney, and liver concentrations via LC-MS/MS after a single 20 mg/kg IV dose; target AUC0–24 >50 µg·hr/mL .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect N-demethylation or thiazole ring oxidation products .

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